molecular formula C17H26BNO4 B7958110 2-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958110
M. Wt: 319.2 g/mol
InChI Key: MSDCRGLPDHCAAZ-UHFFFAOYSA-N
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Description

2-Methoxy-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate-containing benzamide derivative with a molecular formula of C₁₈H₂₇BNO₄ (derived from analogs in ). Its structure comprises:

  • A benzamide core substituted with a methoxy group (-OCH₃) at position 2.
  • An isopropyl (propan-2-yl) group on the amide nitrogen.
  • A tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at position 3.

This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions () and drug discovery, leveraging the boronate group’s reactivity and the benzamide scaffold’s prevalence in bioactive molecules ().

Properties

IUPAC Name

2-methoxy-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-11(2)19-15(20)13-9-8-12(10-14(13)21-7)18-22-16(3,4)17(5,6)23-18/h8-11H,1-7H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDCRGLPDHCAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known by its IUPAC name, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • CAS Number : 269410-22-2
  • Molecular Formula : C13H19BO4
  • Molecular Weight : 250.10 g/mol
  • InChI Key : WFSJROCEOJANPD-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities. Key areas of interest include:

1. Antiparasitic Activity

Studies have shown that modifications in chemical structures can significantly enhance antiparasitic activity. For instance, the incorporation of polar functionalities has been linked to improved solubility and metabolic stability while maintaining effective activity against parasites such as Plasmodium falciparum (PfATP4) .

2. Inhibition of Key Enzymes

The compound's structure suggests potential inhibitory effects on specific enzymes. For instance, compounds with similar dioxaborolane moieties have been evaluated for their inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways associated with cancer and neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects can be attributed to:

  • Enzyme Inhibition : Compounds with similar structures have shown competitive inhibition against GSK-3β and other kinases .
  • Cell Viability Effects : In vitro studies have demonstrated varying degrees of cytotoxicity in different cell lines (e.g., HT-22 and BV-2 cells), indicating potential applications in cancer therapy .

Case Studies and Research Findings

Study ReferenceFindings
The compound was evaluated for its efficacy against Plasmodium falciparum, showing promising results in inhibiting ATPase activity.
Demonstrated significant GSK-3β inhibition with IC50 values ranging from 10 to 1314 nM across various derivatives.
Investigated the cytotoxic effects on neuronal and microglial cell lines, revealing no significant decrease in cell viability at lower concentrations.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound is notable for its role as an intermediate in the synthesis of pharmaceuticals. Its boron-containing structure is particularly useful in the development of boron-based drugs, which have shown potential in treating various diseases, including cancer. For instance, similar compounds have been utilized in the synthesis of cholinergic drugs that target gastrointestinal disorders . The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety enhances the compound's reactivity and selectivity in biological systems.

Case Study: Cholinergic Drugs
A study demonstrated that derivatives of this compound could act as effective modulators for mGluR5 (metabotropic glutamate receptor 5), which is implicated in neurological disorders. The synthesis pathway involved utilizing the dioxaborolane group to facilitate the formation of oxazolidinone derivatives .

Organic Synthesis

Reagent for Coupling Reactions
The compound can serve as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. The presence of the boron atom allows for effective carbon-carbon bond formation, which is crucial in building complex organic molecules. This application is vital in synthesizing various organic compounds used in pharmaceuticals and agrochemicals.

Synthesis of Conjugated Polymers
Moreover, it has been used to synthesize conjugated copolymers that are essential in organic electronics. The compound's ability to participate in polymerization reactions makes it a valuable building block for creating materials with specific electronic properties .

Materials Science

Organic Electroluminescent Devices
The compound's unique structure has implications for the development of organic electroluminescent devices (OLEDs). Its derivatives have been explored as potential materials for light-emitting diodes due to their favorable electronic properties and stability .

Table: Comparison of Applications

Application AreaSpecific Use CaseNotable Properties
Medicinal ChemistrySynthesis of cholinergic drugsEnhances selectivity and reactivity
Organic SynthesisCross-coupling reactionsFacilitates carbon-carbon bond formation
Materials ScienceDevelopment of OLEDsFavorable electronic properties

Environmental Applications

Potential Use in Water Treatment
Recent studies suggest that compounds with similar dioxaborolane structures can be effective in water treatment processes. Their ability to form stable complexes with heavy metals indicates a potential role in environmental remediation efforts .

Comparison with Similar Compounds

Key Observations :

  • The boronate ester at position 4 is conserved across analogs, enabling consistent reactivity in cross-coupling reactions .

Physicochemical Properties

Property Target Compound N-Methoxy Analog Bis-Isopropyl Analog
Molecular Weight 335.23 g/mol 307.16 g/mol 343.29 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1
Solubility Low in water; soluble in THF Moderate in DMSO Low in polar solvents
Stability Stable to hydrolysis (Bpin) Hydrolyzes faster (N-OCH₃) High steric protection

Key Insights :

  • The isopropyl group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • The boronate ester stabilizes the compound against hydrolysis compared to free boronic acids .

Preparation Methods

Starting Materials and Reaction Conditions

The benzamide intermediate, 2-methoxy-N-(propan-2-yl)benzamide, is synthesized through amide bond formation between 2-methoxybenzoic acid and isopropylamine. Two primary methods are employed:

Acid Chloride Route

  • Chlorination : 2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) at 0–25°C to form 2-methoxybenzoyl chloride.

  • Amidation : The acid chloride reacts with isopropylamine in the presence of a base (e.g., triethylamine or DIPEA) in tetrahydrofuran (THF) or DCM at 0°C to room temperature.

Typical Yield : 85–92%.

Coupling Agent-Mediated Route

Direct coupling of 2-methoxybenzoic acid and isopropylamine using carbodiimide-based reagents (e.g., EDCI·HCl) with HOBt or HOAt in DCM or DMF.

  • Reagents : EDCI·HCl (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv).

  • Reaction Time : 12–24 hours at room temperature.

  • Yield : 78–88%.

Challenges and Optimization

  • Side Reactions : Over-chlorination or epimerization during acid chloride formation are mitigated by controlling reaction temperature and stoichiometry.

  • Purification : Column chromatography (silica gel, petroleum ether/EtOAc 3:1) or recrystallization from ethanol/water mixtures.

Introduction of the Boronate Ester Group

Suzuki-Miyaura Cross-Coupling

The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via palladium-catalyzed cross-coupling between a halogenated benzamide precursor and a boronic ester.

Substrate Preparation

  • Halogenation : The benzamide intermediate is brominated or iodinated at the para position using N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid or DMF.

    • Conditions : NBS (1.1 equiv), catalytic AIBN, CCl₄, reflux (80°C), 6–8 hours.

    • Yield : 75–85%.

Coupling Reaction

Reagents :

  • Palladium catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3.

  • Base: Cs₂CO₃ or K₃PO₄.

  • Boronic ester: Bis(pinacolato)diboron (B₂pin₂) or preformed pinacol boronic ester.

Procedure :

  • The halogenated benzamide (1.0 equiv), B₂pin₂ (1.5 equiv), Pd catalyst (2–5 mol%), and base (3.0 equiv) are combined in degassed 1,4-dioxane or THF.

  • The mixture is heated at 80–100°C under argon for 12–24 hours.

Yield : 65–78%.

Miyaura Borylation

Direct borylation of the aryl halide using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dba)₂) with PCy₃ as a ligand in THF at 80°C.

  • Advantage : Avoids pre-functionalization of the boronic ester.

  • Yield : 70–82%.

Lithium-Halogen Exchange

For brominated substrates, treatment with n-BuLi followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Conditions : -78°C, THF, 1 hour.

  • Yield : 60–68%.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance heat transfer and reaction control during amidation and coupling steps.

  • Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd on carbon or silica) reduce costs.

  • Solvent Recovery : Distillation and reuse of THF or dioxane improve sustainability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 6.92 (d, J = 8.4 Hz, 2H, ArH), 4.20 (septet, J = 6.4 Hz, 1H, NHCH(CH₃)₂), 3.87 (s, 3H, OCH₃), 1.32 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 1.25 (s, 12H, Bpin).

  • HPLC Purity : ≥98% (C18 column, MeCN/H₂O 70:30).

Comparative Yield Data

StepMethodYield (%)Purity (%)
AmidationEDCI/HOBt8895
BrominationNBS/AIBN8597
Suzuki CouplingPd(PPh₃)₄/Cs₂CO₃7898

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Methoxy-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester moiety (tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A standard protocol involves:

  • Reagents : Aryl halide precursors (e.g., 4-bromo-2-methoxybenzamide derivatives) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
  • Conditions : Mild bases (e.g., Na₂CO₃ or K₃PO₄) in a polar aprotic solvent (e.g., THF or DMF) at 60–100°C .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for verifying the tetrahedral geometry of the dioxaborolane group .
  • Spectroscopy :
    • NMR : 11B^{11}\text{B} NMR (δ ~30–35 ppm for dioxaborolanes) and 1H^{1}\text{H}/13C^{13}\text{C} NMR for methoxy and isopropyl substituents.
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass: ~331.2 g/mol).
  • Elemental Analysis : To validate purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in Suzuki-Miyaura couplings involving this compound?

Advanced optimization strategies include:

  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligands) to reduce side reactions.
  • Solvent Effects : Using toluene/water biphasic systems to improve boronate stability.
  • Temperature Control : Microwave-assisted heating (100–120°C) for faster reaction kinetics .
  • Additives : Adding phase-transfer agents (e.g., TBAB) to facilitate aryl halide activation.

Q. What electronic or steric factors influence the reactivity of the tetramethyl-1,3,2-dioxaborolane group in cross-coupling reactions?

  • Electronic Effects : The electron-donating methoxy group at the 2-position enhances boronate stability but may reduce electrophilicity at the aryl ring.
  • Steric Hindrance : The isopropyl substituent on the benzamide nitrogen can hinder transmetalation steps, requiring bulkier ligands (e.g., XPhos) to mitigate .
  • Hardness/Softness : According to Parr-Pearson theory, the boronate group acts as a soft Lewis acid, favoring coupling with soft aryl halides (e.g., aryl iodides > bromides) .

Q. How does this compound’s structure inform its potential pharmacological applications?

  • BTK Inhibition : Analogous benzamide-boronate derivatives (e.g., (S)-4-(8-aminoimidazo[1,5-a]pyrazin-1-yl)benzamides) demonstrate BTK kinase inhibition, suggesting utility in autoimmune disease research .
  • Proteolysis-Targeting Chimeras (PROTACs) : The boronate group may serve as a warhead for targeted protein degradation via E3 ligase recruitment .

Data Contradiction and Resolution

Q. Discrepancies in reported catalytic efficiencies for Suzuki couplings with this compound: How to resolve?

  • Root Cause : Variability in ligand-catalyst pairing (e.g., PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos) and solvent purity.
  • Resolution :
    • Control Experiments : Replicate reactions under inert atmospheres to exclude oxygen-mediated catalyst deactivation.
    • Kinetic Studies : Monitor reaction progress via 11B^{11}\text{B} NMR to identify rate-limiting steps .

Methodological Recommendations

7. Best practices for handling and storing this compound to prevent degradation:

  • Storage : Under argon at –20°C in amber vials to avoid boronate hydrolysis.
  • Stability Testing : Periodic HPLC analysis to detect decomposition (e.g., loss of dioxaborolane moiety) .

Theoretical and Computational Insights

Q. How can DFT calculations predict the compound’s reactivity in cross-coupling reactions?

  • Modeling : Geometry optimization (B3LYP/6-31G*) to assess transition states during oxidative addition or transmetalation.
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~5–6 eV) correlate with nucleophilic/electrophilic behavior .

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